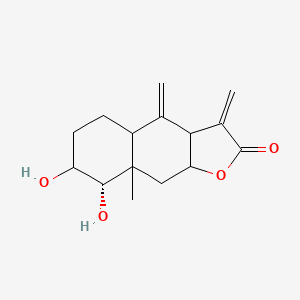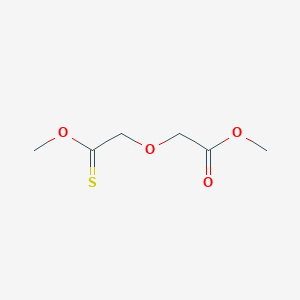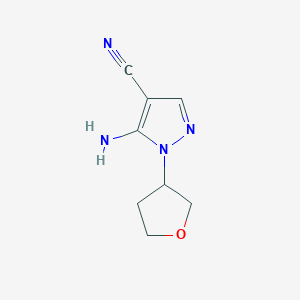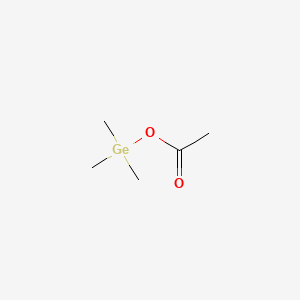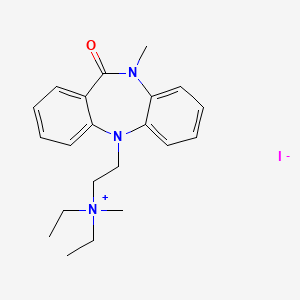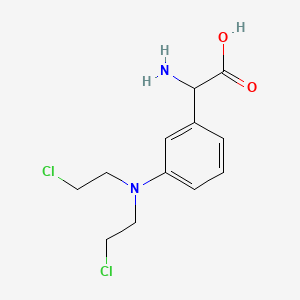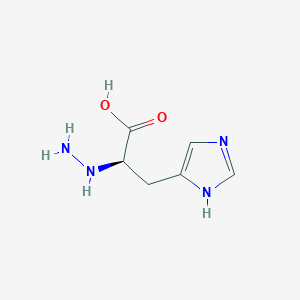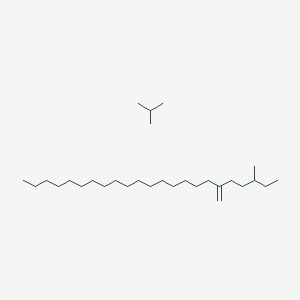
6-nitro-3,4-dihydro-2H-1,5-benzodioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with a unique structure that includes a benzodioxepine ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 6-amino-3,4-dihydro-2H-1,5-benzodioxepine.
Substitution: Various substituted benzodioxepine derivatives depending on the substituent introduced.
Scientific Research Applications
6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
6-Nitro-1,4-benzodioxane: Similar structure but lacks the dihydro component.
6-Nitro-2,3-dihydro-1,4-benzodioxin: Another related compound with a slightly different ring structure.
Uniqueness: 6-Nitro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its specific ring structure and the position of the nitro group, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
115464-84-1 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,5-benzodioxepine |
InChI |
InChI=1S/C9H9NO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 |
InChI Key |
DOTFLXBYVUHDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



